molecular formula C13H9Cl2NO2 B14260742 2-Anilino-3,5-dichlorobenzoic acid CAS No. 401795-04-8

2-Anilino-3,5-dichlorobenzoic acid

Katalognummer: B14260742
CAS-Nummer: 401795-04-8
Molekulargewicht: 282.12 g/mol
InChI-Schlüssel: NQZVYUWNRONZOB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Anilino-3,5-dichlorobenzoic acid is an organic compound characterized by the presence of an aniline group attached to a dichlorobenzoic acid moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-anilino-3,5-dichlorobenzoic acid typically involves the reaction of 3,5-dichlorobenzoic acid with aniline. The process can be carried out in the presence of a suitable solvent, such as N,N-dimethylformamide, and a catalyst, such as thionyl chloride, to facilitate the reaction .

Industrial Production Methods: On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, including temperature and pressure, are optimized to maximize efficiency and minimize by-products .

Analyse Chemischer Reaktionen

Types of Reactions: 2-Anilino-3,5-dichlorobenzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted anilino-dichlorobenzoic acids, while oxidation and reduction reactions can produce corresponding oxidized or reduced derivatives .

Wissenschaftliche Forschungsanwendungen

2-Anilino-3,5-dichlorobenzoic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Wirkmechanismus

The mechanism of action of 2-anilino-3,5-dichlorobenzoic acid involves its interaction with specific molecular targets and pathways. The aniline group can interact with enzymes or receptors, leading to changes in cellular processes. The dichlorobenzoic acid moiety can enhance the compound’s binding affinity and specificity for its targets .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 2-Anilino-3,5-dichlorobenzoic acid is unique due to the presence of both an aniline group and a dichlorobenzoic acid moiety, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .

Eigenschaften

CAS-Nummer

401795-04-8

Molekularformel

C13H9Cl2NO2

Molekulargewicht

282.12 g/mol

IUPAC-Name

2-anilino-3,5-dichlorobenzoic acid

InChI

InChI=1S/C13H9Cl2NO2/c14-8-6-10(13(17)18)12(11(15)7-8)16-9-4-2-1-3-5-9/h1-7,16H,(H,17,18)

InChI-Schlüssel

NQZVYUWNRONZOB-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)NC2=C(C=C(C=C2Cl)Cl)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.